3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
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Description
3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.
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Scientific Research Applications
Modular Arene Difunctionalization
This compound could be involved in the modular arene difunctionalization of unactivated C-O and C-H bonds via sequential chromium-catalyzed transformations. A study by Zhi Rong, M. Luo, and Xiaoming Zeng (2019) describes the sequential transformations under chromium catalysis, utilizing a similar N-benzyl-substituted imino group. This process enables the coupling of arene C-O and C-H bonds to arylmagnesium reagents, incorporating two aryl groups into ortho positions of benzaldehydes, demonstrating the compound's potential in complex organic synthesis and functionalization of aromatic compounds (Zhi Rong, M. Luo, & Xiaoming Zeng, 2019).
Heterocyclic Compound Synthesis
The compound may also play a role in the facile construction of novel heterocyclic compounds. K. Rajkumar, P. Suman, and B. Raju (2015) developed a method for preparing heterocyclic compounds by reacting 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates. This process, facilitated by compounds bearing trifluoro or trichloro substituents and trifluoro-containing 1,3-diketones, showcases the compound's utility in synthesizing heterocyclic structures without the need for a catalyst, highlighting its applicability in generating complex molecular architectures (K. Rajkumar, P. Suman, & B. Raju, 2015).
Synthesis of N-Heterocycles
Furthermore, this compound might be useful in the microwave-assisted synthesis of N-heterocycles using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes. Research by Fernando Portela-Cubillo, Jackie S. Scott, and J. Walton (2008) provided a "clean" synthetic method for preparing both known and novel N-heterocycles efficiently. The study demonstrates the potential of such compounds in facilitating the synthesis of dihydropyrroles, pyrrole derivatives, and polycyclic systems through iminyl radical processes, indicating its significance in the synthesis of nitrogen-containing heterocycles (Fernando Portela-Cubillo, Jackie S. Scott, & J. Walton, 2008).
Properties
IUPAC Name |
[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3/c21-10-4-9-17(27)29-25-18-15-7-1-2-8-16(15)26(19(18)28)12-13-5-3-6-14(11-13)20(22,23)24/h1-3,5-8,11H,4,9-10,12H2/b25-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRARPIABFNERU-BWAHOGKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)CCCCl)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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